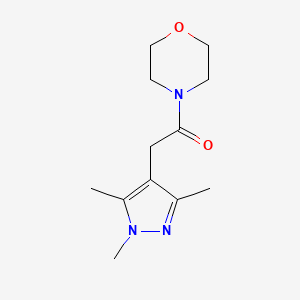
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MDMB-CHMICA, and it belongs to the synthetic cannabinoid class of compounds. Synthetic cannabinoids are a group of compounds that mimic the effects of natural cannabinoids, such as THC found in cannabis.
作用机制
The exact mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes, such as pain, mood, and appetite. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have various biochemical and physiological effects. These effects include pain relief, anti-inflammatory properties, and appetite stimulation. This compound has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments is its potency and selectivity. This compound has a high affinity for the cannabinoid receptors, which makes it an ideal tool for studying the effects of cannabinoids on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Due to its potency, this compound can be toxic at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone. One of the most promising directions is the development of new drugs and therapies based on this compound. This compound has shown potential in the treatment of various diseases, and further research may lead to the development of new drugs and therapies that are more effective and have fewer side effects. Another future direction is the study of the mechanism of action of this compound. Further research may help to elucidate the exact mechanism of action of this compound, which may lead to a better understanding of the cannabinoid system and its role in various physiological processes. Finally, future research may also focus on the synthesis and purification of this compound, which may lead to the development of new and improved methods for the production of pure MDMB-CHMICA.
合成方法
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-2,3-dihydroindole with 2,3-dihydro-1,4-dioxin-5-carbaldehyde in the presence of a catalyst. This method yields a pure form of MDMB-CHMICA, which can be further purified using various techniques.
科学研究应用
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where it can be used as a treatment for various diseases, such as cancer and chronic pain. This compound has also been studied for its potential use in the development of new drugs and therapies.
属性
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-8-11-4-2-3-5-12(11)15(10)14(16)13-9-17-6-7-18-13/h2-5,9-10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYAPLDSJPOJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)


![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)



![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)


![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)

